molecular formula C16H21F3N2O3S B4657529 1-(ethylsulfonyl)-N-[3-(trifluoromethyl)benzyl]-4-piperidinecarboxamide

1-(ethylsulfonyl)-N-[3-(trifluoromethyl)benzyl]-4-piperidinecarboxamide

Cat. No. B4657529
M. Wt: 378.4 g/mol
InChI Key: PNTVKDUVSDFYLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(ethylsulfonyl)-N-[3-(trifluoromethyl)benzyl]-4-piperidinecarboxamide is a chemical compound that is widely used in scientific research. This compound has gained significant attention due to its potential therapeutic properties and its ability to modulate certain biological processes. In

Mechanism of Action

The mechanism of action of 1-(ethylsulfonyl)-N-[3-(trifluoromethyl)benzyl]-4-piperidinecarboxamide is complex and involves the modulation of various biological processes. This compound has been shown to inhibit certain enzymes, including histone deacetylases and carbonic anhydrases, which play a critical role in various cellular processes. Additionally, this compound has been shown to activate specific receptors, including the sigma-1 receptor, which is involved in various physiological processes such as pain perception, memory, and learning.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. This compound has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and reduce inflammation. Additionally, this compound has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 1-(ethylsulfonyl)-N-[3-(trifluoromethyl)benzyl]-4-piperidinecarboxamide in lab experiments is its ability to modulate various biological processes. This compound can be used to investigate the role of specific enzymes and receptors in various cellular processes, providing valuable insights into the underlying mechanisms of various diseases. However, one of the limitations of using this compound is its potential toxicity and side effects, which can affect the accuracy and reliability of experimental results.

Future Directions

There are several future directions for the research and development of 1-(ethylsulfonyl)-N-[3-(trifluoromethyl)benzyl]-4-piperidinecarboxamide. One potential direction is the investigation of its potential therapeutic properties for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Additionally, further research is needed to elucidate the underlying mechanisms of action of this compound and to identify potential targets for drug development. Finally, future studies should focus on the optimization of the synthesis method and the development of more efficient and cost-effective purification and isolation techniques.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention due to its potential therapeutic properties and its ability to modulate certain biological processes. This compound has been extensively studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Further research is needed to elucidate the underlying mechanisms of action of this compound and to identify potential targets for drug development.

Scientific Research Applications

1-(ethylsulfonyl)-N-[3-(trifluoromethyl)benzyl]-4-piperidinecarboxamide has been extensively studied for its potential therapeutic properties. This compound has been shown to modulate certain biological processes, including the inhibition of certain enzymes and the activation of specific receptors. As a result, this compound has been investigated for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.

properties

IUPAC Name

1-ethylsulfonyl-N-[[3-(trifluoromethyl)phenyl]methyl]piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21F3N2O3S/c1-2-25(23,24)21-8-6-13(7-9-21)15(22)20-11-12-4-3-5-14(10-12)16(17,18)19/h3-5,10,13H,2,6-9,11H2,1H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNTVKDUVSDFYLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCC(CC1)C(=O)NCC2=CC(=CC=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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